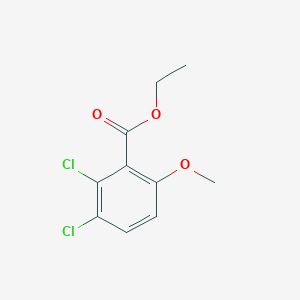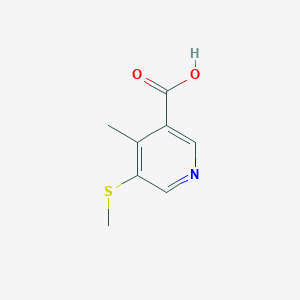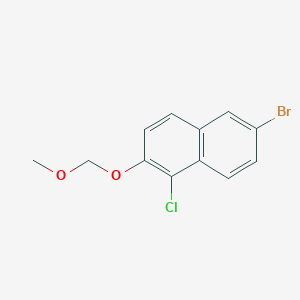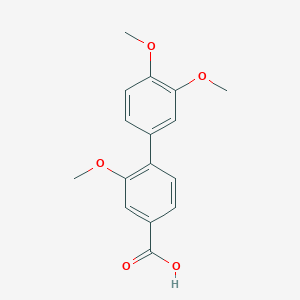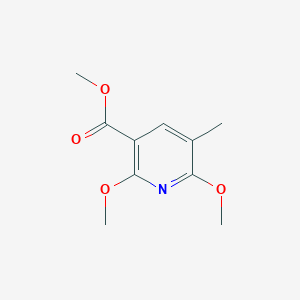
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a small organic molecule that is composed of a carbon backbone with a methyl group, an ethoxy group, a dimethoxy group, a pyridine ring and a carboxylate group. It is a versatile molecule that has a variety of applications in both organic and inorganic chemistry. This molecule is used in a wide range of scientific research, including drug discovery, chemical synthesis, and the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a versatile molecule that has a variety of applications in scientific research. It is used in drug discovery as a starting material for the synthesis of new drugs and in chemical synthesis as a reagent for the synthesis of other molecules. It is also used in the study of biochemical and physiological processes, such as enzyme kinetics and signal transduction.
Mécanisme D'action
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a small organic molecule that can interact with a variety of biological targets. It has been shown to bind to proteins, enzymes, and receptors in a variety of ways. It can act as an agonist, antagonist, or modulator of these targets, depending on the specific molecule and its binding site.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in signal transduction pathways, as well as to modulate the activity of receptors involved in neurotransmission and hormone signaling. It has also been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of certain enzymes involved in metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a versatile molecule that is relatively easy to synthesize and use in laboratory experiments. It is also relatively stable and can be stored at room temperature. However, it is important to note that it is a relatively small molecule and can be easily degraded by light and air. In addition, it is important to be aware of the potential toxicity of this molecule, as it can be toxic if ingested or inhaled in large amounts.
Orientations Futures
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a versatile molecule that has a variety of applications in scientific research. In the future, it may be used in the development of new drugs, in the study of biochemical and physiological processes, and in the development of new chemical synthesis methods. Additionally, it may be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it may be used in the development of new diagnostic tools and in the study of cell metabolism. Finally, it may be used in the development of new sensors and in the study of protein-protein interactions.
Méthodes De Synthèse
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate can be synthesized through a variety of methods. One method involves the reaction of 2,6-dimethoxy-5-methylpyridine-3-carboxylic acid with methyl iodide in the presence of a base, such as sodium hydroxide or potassium carbonate. Another method involves the reaction of 2,6-dimethoxy-5-methylpyridine-3-carboxylic acid with methyl magnesium bromide in the presence of a base. The resulting product is then reacted with carbon dioxide to form this compound.
Propriétés
IUPAC Name |
methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6-5-7(10(12)15-4)9(14-3)11-8(6)13-2/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMYVQPDYTVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




